molecular formula C22H28N2O3S B5027971 N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide

Cat. No. B5027971
M. Wt: 400.5 g/mol
InChI Key: WUORQWMVNAIEPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide, also known as AZD9291, is a third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI) that has shown promising results in the treatment of non-small cell lung cancer (NSCLC) with EGFR T790M mutation.

Mechanism of Action

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide selectively targets the mutated form of EGFR present in NSCLC with T790M mutation. It irreversibly binds to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways. This results in the inhibition of cell growth and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a favorable safety profile and minimal toxicity in clinical trials. It has been reported to have a half-life of approximately 26 hours, and its pharmacokinetics are not affected by food intake. In addition to its efficacy in NSCLC with EGFR T790M mutation, this compound has also shown activity in other EGFR-mutated cancers, such as head and neck squamous cell carcinoma and colorectal cancer.

Advantages and Limitations for Lab Experiments

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has several advantages for lab experiments, such as its high selectivity and potency towards EGFR T790M mutation, its irreversible binding to the target, and its favorable pharmacokinetic profile. However, its limitations include the development of resistance mechanisms, such as the emergence of secondary mutations in the EGFR gene, and the potential for off-target effects.

Future Directions

Several future directions for N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide research include the investigation of its efficacy in combination with other targeted therapies, such as immune checkpoint inhibitors and anti-angiogenic agents, the identification of predictive biomarkers of response and resistance, and the development of strategies to overcome resistance mechanisms. Additionally, the exploration of its potential in other EGFR-mutated cancers and the optimization of its dosing regimen are areas of interest for future research.
Conclusion:
This compound is a promising third-generation EGFR TKI that has shown significant efficacy in the treatment of NSCLC with EGFR T790M mutation. Its selective and irreversible binding to the target, favorable safety profile, and pharmacokinetic properties make it an attractive option for the treatment of EGFR-mutated cancers. Further research is needed to optimize its use and overcome resistance mechanisms.

Synthesis Methods

The synthesis of N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide involves the reaction between 4-methyl-N-(3-methylphenyl)benzenesulfonamide and 2-(1-azepanyl)-2-oxoethylamine hydrochloride in the presence of a base. The reaction proceeds through an amide bond formation and results in the formation of this compound.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide has been extensively studied in preclinical and clinical trials for the treatment of NSCLC with EGFR T790M mutation. It has shown significant efficacy in both in vitro and in vivo studies, leading to its approval by the US Food and Drug Administration (FDA) in 2015 for the treatment of NSCLC patients with EGFR T790M mutation who have progressed on or after EGFR TKI therapy.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-4-methyl-N-(3-methylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3S/c1-18-10-12-21(13-11-18)28(26,27)24(20-9-7-8-19(2)16-20)17-22(25)23-14-5-3-4-6-15-23/h7-13,16H,3-6,14-15,17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUORQWMVNAIEPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)N2CCCCCC2)C3=CC=CC(=C3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.